Resveratrol-3-O-Sulfate (sodium salt)

Description

Significance within Resveratrol (B1683913) Metabolism Research

The high circulating levels of Resveratrol-3-O-sulfate compared to free resveratrol have profound implications for research. nih.gov It suggests that the biological effects observed in vivo after resveratrol administration may not be solely attributable to the parent molecule. Instead, its metabolites, particularly Resveratrol-3-O-sulfate, could be significant contributors to these effects. This realization has shifted the focus of many studies towards evaluating the intrinsic biological activities of these metabolites. The sodium salt form of Resveratrol-3-O-sulfate is often used in research due to its increased solubility in aqueous solutions, facilitating in vitro experimental designs.

Research Rationale for Investigating Resveratrol-3-O-Sulfate

The primary rationale for investigating Resveratrol-3-O-sulfate stems from the "resveratrol paradox" – the discrepancy between resveratrol's high therapeutic potential demonstrated in vitro and its low bioavailability in vivo. The investigation into its metabolites is driven by several key questions:

Direct Biological Activity: Do the metabolites themselves possess biological activity?

Contribution to In Vivo Effects: Could the observed health benefits of resveratrol be mediated, in part or whole, by its metabolites?

Mechanism of Action: Do the metabolites share the same mechanisms of action as resveratrol, or do they have unique biological targets?

Addressing these questions is fundamental to accurately interpreting the outcomes of clinical trials involving resveratrol and to potentially developing its metabolites as therapeutic agents in their own right. Research has begun to show that Resveratrol-3-O-sulfate is not an inactive byproduct but a bioactive compound with its own distinct biological profile. nih.gov

Detailed Research Findings

Recent scientific investigations have started to uncover the specific biological activities of Resveratrol-3-O-Sulfate, revealing a complex and nuanced role in mediating the effects of its parent compound.

Anti-Inflammatory and Antioxidant Activities

Resveratrol-3-O-sulfate has demonstrated notable anti-inflammatory and antioxidant properties in various experimental models. One key area of investigation has been its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

| Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| COX-1 | 3.60 | Resveratrol | 6.65 |

| COX-2 | 7.53 | Resveratrol | 0.75 |

| Data sourced from a study on the biological evaluation of sulfate-conjugated resveratrol metabolites. nih.gov |

The data indicates that while Resveratrol-3-O-sulfate is a more potent inhibitor of COX-1 than resveratrol, it is a less potent inhibitor of COX-2. nih.gov Furthermore, studies have shown that Resveratrol-3-O-sulfate can inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophage cells, contributing to its anti-inflammatory profile. nih.gov This metabolite also exhibits free radical scavenging activity, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. nih.gov

Another important finding is the ability of Resveratrol-3-O-sulfate to induce quinone reductase 1 (QR1), a phase II detoxification enzyme that plays a role in cellular protection against oxidative stress. nih.gov

| Biological Activity | Finding |

| Nitric Oxide (NO) Production Inhibition | Inhibits NO production in RAW 264.7 cells through NO scavenging and down-regulation of iNOS expression. nih.gov |

| DPPH Free Radical Scavenging | Exhibits free radical scavenging activity. nih.gov |

| Quinone Reductase 1 (QR1) Induction | Induces the activity of this phase II detoxifying enzyme. nih.gov |

Antiproliferative Effects

The potential of Resveratrol-3-O-sulfate to inhibit the growth of cancer cells has been a subject of interest, particularly in the context of colorectal cancer, given that the gut is a primary site of resveratrol metabolism. Studies on the human colon adenocarcinoma cell line, Caco-2, have shown that this metabolite can inhibit cell proliferation.

| Cell Line | Effect of Resveratrol-3-O-Sulfate |

| Caco-2 | Inhibits cell growth in a concentration-dependent manner. |

| This finding suggests that resveratrol metabolites may contribute to the anti-cancer effects of resveratrol in the colon. |

Interaction with Cellular Transporters

A significant area of research has been the interaction of Resveratrol-3-O-sulfate with cellular transport proteins, which can influence its distribution and concentration within tissues. It has been identified as a substrate and an inhibitor of several organic anion transporting polypeptides (OATPs).

| Transporter | Interaction |

| OATP1B3 | Exclusively transports Resveratrol-3-O-sulfate. nih.govresearchgate.net |

| OATP1A2 & OATP2B1 | Inhibited by Resveratrol-3-O-sulfate, with stronger inhibition observed compared to resveratrol. nih.gov |

| OATP1B1/3 | Inhibition by Resveratrol-3-O-sulfate is comparable to that of resveratrol. nih.gov |

| These interactions are crucial as they can affect the pharmacokinetics of other drugs that are also substrates for these transporters, highlighting the potential for drug-metabolite interactions. nih.gov |

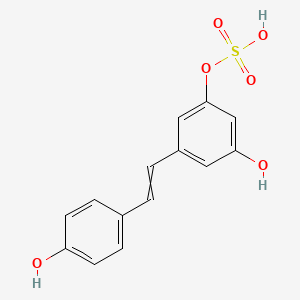

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULQFFCIVGYOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization in Research

Chemical Synthesis Approaches for Resveratrol-3-O-Sulfate

The chemical synthesis of Resveratrol-3-O-Sulfate presents a significant challenge due to the presence of multiple hydroxyl groups on the parent resveratrol (B1683913) molecule, which can lead to non-selective reactions. nih.govacs.org Early synthetic methods often resulted in a mixture of mono-, di-, and tri-sulfated conjugates, necessitating complex purification procedures such as high-performance liquid chromatography (HPLC) to isolate the desired Resveratrol-3-O-Sulfate. acs.org

To overcome the issue of non-regioselectivity, researchers have developed selective synthesis strategies. nih.govacs.org These approaches typically involve the use of protecting groups to temporarily block the hydroxyl groups that are not intended for sulfation. nih.gov A common strategy employs the use of silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, to selectively protect the hydroxyl groups at the 4'- and 5-positions of the resveratrol scaffold. nih.govacs.org Once the desired protection is achieved, the remaining free hydroxyl group at the 3-position can be sulfated. nih.gov

The sulfation reaction itself is commonly carried out using a sulfating agent like sulfur trioxide trimethylamine (B31210) complex (SO₃·NMe₃) in an appropriate solvent. nih.gov Following the sulfation step, the protecting groups are removed to yield the final product, Resveratrol-3-O-Sulfate. nih.gov The formation of the corresponding salt, such as the sodium salt, is often the final step, which can be achieved by treatment with a suitable base. Initial attempts at forming salts using excess sodium carbonate proved difficult due to the challenges in removing inorganic salts from the highly polar product. acs.org

Table 1: Overview of Chemical Synthesis Strategies for Resveratrol-3-O-Sulfate

| Synthesis Approach | Key Features | Challenges | Common Reagents |

|---|---|---|---|

| Non-Regioselective Synthesis | Direct sulfation of resveratrol without protecting groups. | Produces a mixture of mono-, di-, and tri-sulfated products, requiring extensive purification. acs.org | Sulfating agents (e.g., SO₃·NMe₃) |

| Regioselective Synthesis | Involves the use of protecting groups to selectively sulfate (B86663) the 3-hydroxyl position. nih.govacs.org | Requires multiple reaction steps for protection and deprotection. nih.gov | Protecting group reagents (e.g., TBDMSCl), Sulfating agents (e.g., SO₃·NMe₃), Deprotection reagents |

Enzymatic Synthesis and Biotransformation Strategies

In biological systems, the formation of Resveratrol-3-O-Sulfate is a key metabolic process. nih.gov This biotransformation is primarily mediated by a class of enzymes known as sulfotransferases (SULTs). nih.govnih.gov In humans, the sulfation of resveratrol is a major pathway for its metabolism, occurring in both the intestine and the liver. nih.govwikipedia.org

The enzyme SULT1A1 has been identified as playing a quasi-exclusive role in the formation of Resveratrol-3-O-Sulfate. nih.gov To a lesser extent, other sulfotransferases such as SULT1A2, SULT1A3, and SULT1E1 may also contribute to this biotransformation. nih.gov This enzymatic process involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of resveratrol.

The enzymatic synthesis of resveratrol sulfates offers a highly selective alternative to chemical synthesis, mirroring the natural metabolic pathway. Research in this area explores the use of isolated sulfotransferase enzymes or whole-cell systems to produce specific resveratrol sulfate isomers. This approach can potentially provide a more environmentally friendly and efficient method for obtaining pure Resveratrol-3-O-Sulfate.

Table 2: Key Enzymes in the Biotransformation of Resveratrol to Resveratrol-3-O-Sulfate

| Enzyme | Role in Sulfation | Location in Humans |

|---|---|---|

| Sulfotransferase (SULT) 1A1 | Primary enzyme responsible for the formation of Resveratrol-3-O-Sulfate. nih.govnih.gov | Intestine and Liver nih.gov |

| SULT1A2, SULT1A3, SULT1E1 | Contribute to a minor extent to the formation of Resveratrol-3-O-Sulfate. nih.gov | Intestine and Liver nih.gov |

Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity assessment of Resveratrol-3-O-Sulfate rely on a combination of sophisticated analytical techniques. nih.govnih.gov These methods are crucial for confirming the correct chemical structure and ensuring the absence of impurities, such as other resveratrol sulfate isomers or starting materials from the synthesis process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of Resveratrol-3-O-Sulfate. nih.govnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide detailed information about the molecular structure. nih.govnih.gov The chemical shifts and coupling constants in the ¹H NMR spectrum, along with the ¹³C NMR data, allow for the unambiguous assignment of the sulfate group to the 3-position of the resveratrol backbone. nih.gov

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is another powerful tool for the characterization of Resveratrol-3-O-Sulfate. nih.govsynhet.com LC-MS provides the molecular weight of the compound, confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information and confirming the identity of the compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is extensively used for both the purification and purity assessment of Resveratrol-3-O-Sulfate. acs.orgnih.gov By using a suitable stationary and mobile phase, HPLC can effectively separate Resveratrol-3-O-Sulfate from other related compounds. nih.govresearchgate.net The purity of a sample can be determined by the area percentage of the corresponding peak in the chromatogram. nih.gov

Other analytical techniques that may be employed include Infrared (IR) Spectroscopy , which provides information about the functional groups present in the molecule, and elemental analysis , which confirms the percentage composition of elements and can be used to verify the purity of the synthesized compound. nih.govnih.gov

Table 3: Analytical Techniques for the Characterization of Resveratrol-3-O-Sulfate

| Technique | Application in Analysis | Information Provided |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation. nih.govnih.gov | Detailed information on the chemical environment of each atom, confirming the position of the sulfate group. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. nih.govsynhet.com | Provides the mass-to-charge ratio of the molecule and its fragments. nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. acs.orgnih.gov | Separates the compound from impurities and allows for quantification of purity. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. nih.gov | Provides information on the types of chemical bonds present in the molecule. |

| Elemental Analysis | Confirmation of elemental composition and purity. nih.gov | Determines the percentage of each element in the compound. nih.gov |

Metabolic Pathways and Biotransformation Dynamics

Enzymatic Sulfation Mechanisms: Sulfotransferases Involved

The biotransformation of resveratrol (B1683913) in humans is a rapid and extensive process, with sulfation being a primary metabolic pathway. mdpi.com This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of resveratrol. researchgate.net This enzymatic action results in the formation of several sulfate (B86663) conjugates, including trans-resveratrol-3-O-sulfate, trans-resveratrol-4'-O-sulfate, and trans-resveratrol-3-O-4'-O-disulfate. nih.govtandfonline.com Resveratrol-3-O-sulfate is recognized as the major metabolite of resveratrol found in human plasma following oral administration. mdpi.comnih.gov

Research conducted on human liver cytosol and with recombinant human SULT enzymes has identified Sulfotransferase 1A1 (SULT1A1) as the principal enzyme responsible for the formation of trans-resveratrol-3-O-sulfate. mdpi.comnih.govtandfonline.com Studies demonstrate that the 3-hydroxyl position of the resveratrol molecule is the preferred site for sulfation by these enzymes. researchgate.net The catalysis of resveratrol-3-O-sulfate (referred to as M1 in some studies) by SULT1A1 is highly efficient. nih.govtandfonline.com The kinetics of this formation in human liver cytosol show a Vmax/Km of 1.63 ± 0.41 µL min−1mg−1 protein. nih.govunivie.ac.at The formation of 3-sulfates occurs in both the intestine and the liver, with SULT1A1 playing a quasi-exclusive role in this process. mdpi.com

While SULT1A1 is the dominant catalyst for 3-O-sulfation, other sulfotransferase isoforms contribute to a minor extent. mdpi.comnih.govtandfonline.com Studies using human recombinant sulfotransferases have shown that SULT1A2, SULT1A3, and SULT1E1 are also capable of catalyzing the formation of resveratrol-3-O-sulfate, though with lower efficiency compared to SULT1A1. researchgate.netunivie.ac.at In breast tumor tissues, the expression of SULT1A2, SULT1A3, and SULT1E1 has been correlated with the formation of resveratrol-3-O-sulfate. mdpi.com SULT1E1, in particular, demonstrates some specificity for the 4'-hydroxyl group, but has a lower catalytic capability for producing resveratrol-3-O-sulfate compared to SULT1A isoforms. researchgate.net

| SULT Isoform | Primary Metabolite Formed | Relative Contribution to 3-O-Sulfation | Reference |

|---|---|---|---|

| SULT1A1 | trans-resveratrol-3-O-sulfate | Major, almost exclusive catalyst | mdpi.comnih.govtandfonline.com |

| SULT1A2 | trans-resveratrol-4'-O-sulfate, trans-resveratrol-3-O-4'-O-disulfate | Minor | researchgate.netnih.govtandfonline.com |

| SULT1A3 | trans-resveratrol-3-O-4'-O-disulfate | Minor | researchgate.netnih.govtandfonline.com |

| SULT1E1 | Minor activity for various sulfates | Minor | researchgate.netnih.govtandfonline.com |

Desulfation and Regeneration of Resveratrol in Biological Systems

Despite its extensive metabolism, the biological effects associated with resveratrol are still observed in vivo. A prominent hypothesis suggests that resveratrol sulfates, particularly resveratrol-3-O-sulfate, act as a stable circulating reservoir, delivering resveratrol to target tissues where it can be regenerated. nih.govle.ac.uknih.gov This deconjugation process is crucial for releasing the active parent compound within cells. nih.gov

Evidence confirms that resveratrol sulfate metabolites can be absorbed and subsequently hydrolyzed back into free resveratrol within mammalian cells. nih.govle.ac.uk This intracellular conversion has been demonstrated in various human cell lines, including those from colorectal and breast tissue. nih.govscispace.com The process allows for the parent compound to be gradually regenerated inside target tissues, potentially explaining its sustained biological activity despite a short plasma half-life. nih.gov The uptake of the sulfate conjugates into the cells is a critical step and appears to be dependent on specific membrane transporters. nih.govle.ac.uk This transport mechanism can dictate the extent of intracellular resveratrol regeneration and subsequent biological effects. le.ac.uknih.gov

The intracellular hydrolysis of resveratrol sulfates is mediated by enzymes known as sulfatases (specifically steroid sulfatases). nih.govnih.gov These enzymes cleave the sulfate group from the resveratrol metabolite, liberating the parent compound. nih.gov Studies have shown that inhibiting sulfatase activity significantly reduces the intracellular concentration of regenerated resveratrol and diminishes its downstream effects, such as inducing autophagy and senescence in cancer cells. nih.govle.ac.uknih.gov This confirms that sulfatases play a pivotal role in the "activation" of the sulfate pro-drug, allowing resveratrol to exert its effects within specific target cells. nih.govnih.gov This mechanism provides a stable, transient form of the compound that can persist in plasma for extended periods, with the half-life of resveratrol sulfate conjugates ranging from 3.2 to 11.5 hours. mdpi.com

Influence of Gut Microbiota on Resveratrol-3-O-Sulfate Metabolism

The gut microbiota plays a significant role in the metabolism of resveratrol and its conjugates. nih.gov Following oral administration, resveratrol and its metabolites, including resveratrol-3-O-sulfate, interact with the vast population of microbes in the gastrointestinal tract. nih.govnih.gov The gut microbiota can deconjugate sulfate metabolites, a process that can increase the bioavailability of resveratrol and its derivatives in the colon. frontiersin.org

Research indicates that resveratrol-3-O-sulfate can modulate the composition of the intestinal microflora. mdpi.comnih.gov It has been shown to selectively inhibit or promote the growth of certain bacterial species. mdpi.comnih.gov For instance, resveratrol-3-O-sulfate, in contrast to its parent compound, had a beneficial effect on the growth of Lactobacillus species. mdpi.com Furthermore, studies in mice have shown that the presence of gut microbiota influences the levels of resveratrol metabolites; the elimination of resveratrol-sulfate is promoted while the production of other metabolites like dihydroresveratrol is stimulated. nih.gov The interaction is bidirectional, as resveratrol and its metabolites can alter the gut microbial balance, which in turn influences how these compounds are further metabolized and utilized by the host. rsc.orgsemanticscholar.org

Cellular Transport and Distribution Mechanisms

Organic Anion Transporting Polypeptide (OATP) Mediated Uptake

Organic Anion Transporting Polypeptides (OATPs) play a crucial role in the cellular uptake of Resveratrol-3-O-Sulfate. researchgate.netnih.gov These transporters are involved in the influx of a wide range of endogenous compounds and xenobiotics, including drugs and dietary compounds, into cells. researchgate.net OATPs are particularly important in the liver, where they mediate the uptake of substances from the blood into hepatocytes. researchgate.netsolvobiotech.com

Research has demonstrated a notable specificity in the transport of Resveratrol-3-O-Sulfate. Studies using OATP-expressing Chinese hamster ovary (CHO) cells revealed that Resveratrol-3-O-Sulfate is exclusively transported by the OATP1B3 transporter. researchgate.netnih.gov While the parent compound, resveratrol (B1683913), is a substrate for multiple OATPs, its 3-O-sulfate metabolite shows this highly selective transport mechanism. researchgate.net This exclusive transport by OATP1B3, even with low affinity, is considered a key factor in its disposition in humans following oral intake of resveratrol. researchgate.netnih.gov OATP1B3 is predominantly expressed on the sinusoidal membrane of liver cells (hepatocytes), indicating its importance in the hepatic clearance of this metabolite from the bloodstream. researchgate.netsolvobiotech.com

While OATP1B3 is the exclusive transporter for the uptake of Resveratrol-3-O-Sulfate, other OATPs are involved with the parent compound and the metabolite has inhibitory effects on them. researchgate.net For instance, resveratrol itself is transported by OATP1B1 and OATP2B1. researchgate.net However, Resveratrol-3-O-Sulfate is not a substrate for OATP1B1. researchgate.net

Interestingly, while not being transported by them, Resveratrol-3-O-Sulfate has been shown to be a potent inhibitor of several OATP isoforms. It demonstrates strong inhibitory effects on OATP1B1 and OATP1B3, and even stronger inhibition of OATP1A2 and OATP2B1 than the parent resveratrol compound. mtak.hunih.gov This suggests that Resveratrol-3-O-Sulfate can play a significant role in pharmacokinetic interactions by affecting the transport of other drugs and compounds that are substrates for these OATPs. researchgate.netmtak.hu

| Compound | OATP1B3 Interaction | OATP1B1 Interaction | Other OATP Interactions |

|---|---|---|---|

| Resveratrol-3-O-Sulfate | Substrate (exclusive transporter for uptake) researchgate.netnih.gov / Inhibitor mtak.hu | Not a substrate researchgate.net / Potent Inhibitor mtak.hunih.gov | Potent inhibitor of OATP1A2 and OATP2B1 mtak.hunih.gov |

| Resveratrol (parent compound) | Substrate researchgate.net | Substrate researchgate.net | Substrate of OATP2B1 researchgate.net |

| Resveratrol-4'-O-Sulfate | Not a substrate researchgate.net | Not a substrate researchgate.net | N/A |

Influence of Membrane Transporters on Cellular Accumulation

The accumulation of Resveratrol-3-O-Sulfate within cells is directly dependent on the presence and activity of specific membrane transporters. nih.govnih.gov The degree of cellular uptake, which is a prerequisite for intracellular accumulation and subsequent biological effects, is dictated by the expression of transporters like OATP1B3. nih.gov This protein-mediated transport is crucial because, once inside the cell, the sulfate (B86663) conjugate can act as an intracellular pool for the gradual regeneration of the parent compound, resveratrol. nih.gov This process, where the metabolite is hydrolyzed back to resveratrol within target tissues, can prolong the compound's biological activity. nih.gov Therefore, the expression levels of uptake transporters in different tissues can determine the extent to which Resveratrol-3-O-Sulfate accumulates and contributes to the pharmacological effects attributed to resveratrol. nih.gov

Mechanisms of Cellular Uptake in Specific Tissue Cell Lines

The transporter-dependent uptake of Resveratrol-3-O-Sulfate has been investigated in various human cell lines, confirming its reliance on specific transport mechanisms.

Breast Cancer Cells: In the estrogen-dependent breast cancer cell line ZR-75-1, OATP-dependent uptake of resveratrol and its sulfates has been confirmed, highlighting the role of these transporters in the accumulation of these compounds in cancer cells. researchgate.net Conversely, studies on MCF7 breast cancer cells showed negligible uptake of resveratrol sulfates, suggesting differential expression of the required transporters in this cell line. drugbank.com

Ovarian and Colon Cells: Uptake experiments were conducted in OATP-expressing Chinese hamster ovary (CHO) cells to elucidate the specific transporters involved. researchgate.netnih.gov In human colorectal cells, monosulfate metabolites of resveratrol were shown to be taken up and converted back to the parent compound. nih.gov Furthermore, Resveratrol-3-O-Sulfate has been shown to inhibit the proliferation of SW480 colon adenocarcinoma cells and their metastatic counterparts, SW620 cells, with its activity being linked to its uptake. nih.gov

| Cell Line | Cell Type | Uptake Findings | Reference |

|---|---|---|---|

| ZR-75-1 | Breast Cancer | Confirmed OATP-dependent uptake. | researchgate.net |

| MCF7 | Breast Cancer | Negligible uptake observed. | drugbank.com |

| CHO | Ovarian | Used to demonstrate exclusive transport by OATP1B3. | researchgate.netnih.gov |

| SW480 / SW620 | Colon Cancer | Uptake linked to antiproliferative activity. | nih.gov |

| Human Colorectal Cells | Colorectal | Uptake and subsequent conversion to resveratrol confirmed. | nih.gov |

Molecular and Cellular Mechanisms of Biological Activity

Anti-Inflammatory Signaling Pathways

Resveratrol-3-O-Sulfate demonstrates significant anti-inflammatory properties through its interaction with key signaling molecules and pathways.

In cellular models, Resveratrol-3-O-Sulfate has been shown to effectively modulate the expression and release of several pro-inflammatory cytokines. In U-937 macrophage cells stimulated with lipopolysaccharides (LPS), a 1 µM concentration of Resveratrol-3-O-Sulfate significantly decreased the expression of Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). caymanchem.comglpbio.com Specifically, the expression levels were reduced by 61.2%, 76.6%, and 42.2%, respectively. caymanchem.comglpbio.com Furthermore, it was observed to decrease the release of Tumor Necrosis Factor-alpha (TNF-α) and IL-6 to a degree comparable to that of the parent resveratrol (B1683913) compound. caymanchem.comglpbio.com

Table 1: Effect of Resveratrol-3-O-Sulfate (1 µM) on Cytokine Expression in LPS-Stimulated U-937 Cells

| Cytokine | Percentage Decrease in Expression (%) | Source |

|---|---|---|

| Interleukin-1α (IL-1α) | 61.2 | caymanchem.comglpbio.com |

| Interleukin-1β (IL-1β) | 76.6 | caymanchem.comglpbio.com |

| Interleukin-6 (IL-6) | 42.2 | caymanchem.comglpbio.com |

The compound's influence extends to critical inflammatory mediators. Studies have demonstrated that Resveratrol-3-O-Sulfate exhibits inhibitory activity against both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. nih.gov However, other research suggests it is only weakly active on these enzymes. nih.gov In contrast, the related metabolite, resveratrol-4′-sulfate, was found to inhibit Nuclear Factor-kappa B (NF-κB) induction, a key transcription factor in the inflammatory response. nih.gov

Regarding nitric oxide production, a contributor to inflammatory processes, Resveratrol-3-O-Sulfate has shown modest activity in inhibiting inducible nitric oxide synthase (iNOS). nih.gov It was found to be equipotent with resveratrol-3,4′-disulfate in this regard, though less potent than resveratrol itself or resveratrol-4′-sulfate. nih.gov This inhibition is achieved partly through the down-regulation of iNOS expression. nih.gov

Anti-Oxidative Stress Mechanisms

Resveratrol-3-O-Sulfate contributes to cellular protection against oxidative stress through both direct and indirect mechanisms.

The compound has been shown to possess direct antioxidant capabilities. In assays measuring the ability to quench the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, Resveratrol-3-O-Sulfate demonstrated significant free-radical scavenging activity that was comparable to that of its parent compound, resveratrol. nih.gov

Beyond direct scavenging, Resveratrol-3-O-Sulfate plays a role in upregulating the cellular antioxidant defense system. It has been identified as an inducer of Quinone Reductase 1 (QR1), a phase II detoxification enzyme. nih.gov Research indicates that the QR1 induction mediated by Resveratrol-3-O-Sulfate is comparable to, and in some cases even greater than, that of resveratrol. nih.gov

Antiproliferative and Cell Cycle Regulatory Mechanisms in Cellular Models

Resveratrol-3-O-Sulfate has demonstrated antiproliferative effects, although these appear to be dependent on the specific cell type. In Caco-2 colorectal adenocarcinoma cells, it dose-dependently decreased cell growth at concentrations ranging from 10 to 100 µM. caymanchem.comglpbio.com At concentrations of 25 and 50 µM, it was also shown to induce apoptosis in this cell line. caymanchem.comglpbio.com

Conversely, studies on MCF7 breast cancer cells found that resveratrol sulfates, in general, displayed low antiproliferative activity. nih.gov When tested as part of a mixture with other resveratrol metabolites, it contributed to an antiproliferative effect in metastatic SW620 tumor cells, which was associated with a cell cycle blockade in the S phase and the induction of DNA damage, leading to apoptosis. mdpi.com However, in studies with HL-60 human acute leukemia cells, the sulfate (B86663) metabolites, including Resveratrol-3-O-Sulfate, were found to be inactive in inducing accumulation in the subG1 phase of the cell cycle, an indicator of apoptosis that was observed with the parent resveratrol compound. nih.gov

Table 2: Antiproliferative and Apoptotic Effects of Resveratrol-3-O-Sulfate in Different Cell Lines

| Cell Line | Observed Effect | Source |

|---|---|---|

| Caco-2 (Colorectal Adenocarcinoma) | Dose-dependent decrease in growth (10-100 µM); Induces apoptosis (25-50 µM) | caymanchem.comglpbio.com |

| MCF7 (Breast Cancer) | Low antiproliferative activity | nih.gov |

| SW620 (Metastatic Colon Cancer) | Antiproliferative activity (as part of a metabolite mixture); S-phase cell cycle blockade | mdpi.com |

| HL-60 (Human Leukemia) | Inactive in inducing subG1 phase accumulation (apoptosis indicator) | nih.gov |

Estrogenic Receptor Modulation and Endocrine Signaling

Resveratrol-3-O-Sulfate has been identified as a modulator of estrogen receptor (ER) signaling. In assays measuring estrogenic activity, this sulfate metabolite was found to exert a pronounced anti-estrogenic effect on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Further investigation characterized it as an extremely weak and non-selective antagonist of human ERα. Despite its weak antagonist profile, it was capable of producing a significant reduction in the activity of 17-β-estradiol. The parent compound, resveratrol, is widely recognized as a phytoestrogen that can function as a mixed agonist/antagonist depending on the cellular context, and its interaction with estrogen receptors is a key aspect of its biological activity. The distinct anti-estrogenic activity of the 3-O-sulfate metabolite highlights its potential role in modulating endocrine signaling pathways, which could be particularly relevant in hormone-dependent cancers.

Estrogen Receptor Alpha (ERα)-Preferential Antagonistic Activity

Resveratrol-3-O-sulfate has been identified as a potent and selective antagonist of Estrogen Receptor Alpha (ERα). researchgate.netnih.gov Research comparing the estrogenic and anti-estrogenic effects of trans-resveratrol and its primary metabolites found that only resveratrol-3-O-sulfate demonstrated strong, preferential antagonistic activity against ERα. researchgate.netnih.gov This selective action distinguishes it from its parent compound, resveratrol, which can act as a mixed agonist/antagonist for both ERα and ERβ. mdpi.comresearchgate.net

The anti-estrogenic effect of resveratrol-3-O-sulfate has been demonstrated in various experimental models. In a yeast two-hybrid (Y2H) assay, which assesses ligand-dependent protein interactions, resveratrol-3-O-sulfate showed a clear anti-estrogenic effect on both human estrogen receptors. researchgate.net This activity was particularly pronounced for ERα and was subsequently confirmed in a human breast adenocarcinoma cell line (MCF-7), which is positive for ERα and contains a luciferase reporter gene under the control of an estrogen-responsive promoter. researchgate.net In this cellular model, resveratrol-3-O-sulfate was able to achieve an intracellular concentration sufficient to cause a significant reduction in the activity of 17-β-estradiol, the primary female sex hormone. researchgate.net

| Compound | Receptor Target | Observed Activity | Reference |

| Resveratrol-3-O-Sulfate | ERα | Strong preferential antagonistic activity | researchgate.netnih.gov |

| trans-resveratrol | ERα / ERβ | Mixed agonist/antagonist activity | mdpi.comresearchgate.net |

| trans-resveratrol-3-O-glucuronide | ERα / ERβ | Weak to no antagonistic activity | researchgate.net |

| trans-resveratrol-4′-O-glucuronide | ERα / ERβ | Weak to no antagonistic activity | researchgate.net |

This table summarizes the comparative estrogen receptor activity of resveratrol and its key metabolites, highlighting the unique preferential antagonism of Resveratrol-3-O-Sulfate for ERα.

General Mechanistic Contributions to Resveratrol's Bioactivity as a Metabolite

Contribution to the "Resveratrol Paradox" Theoretical Framework

The "resveratrol paradox" refers to the observation of significant biological effects of resveratrol in vivo despite its very low bioavailability. nih.gov After oral administration, resveratrol is rapidly and extensively metabolized, primarily in the intestines and liver, leading to low circulating levels of the parent compound. nih.govnih.gov Instead, its metabolites, particularly glucuronide and sulfate conjugates, are found in the plasma at concentrations up to 20 times higher than resveratrol itself. nih.govnih.govresearchgate.net

Resveratrol-3-O-sulfate is the predominant metabolite found in human plasma following resveratrol consumption. nih.govnih.gov The paradox is partly explained by the fact that this major metabolite is not inert but possesses its own biological activity. nih.gov The actions of resveratrol in the body have been found to be related to its 3-O-sulfate and other metabolites. nih.gov Therefore, the high circulating concentrations of bioactive resveratrol-3-O-sulfate are believed to be a key contributor to the health benefits associated with resveratrol, helping to resolve the discrepancy between its low bioavailability and high bioactivity. nih.gov

| Compound | Typical Maximum Plasma Concentration (Human, after oral dose) | Contribution to Bioactivity | Reference |

| trans-resveratrol | Low (nanomolar to low micromolar) | Direct, but limited by concentration | researchgate.netnih.gov |

| Resveratrol-3-O-Sulfate | High (micromolar, ~20-fold > resveratrol) | Considered a major contributor to in vivo effects | nih.govnih.govresearchgate.net |

This table illustrates the concentration differences between resveratrol and its primary sulfate metabolite in plasma, which forms the basis of the "Resveratrol Paradox" discussion.

Role in Sustained Biological Effects within Internal Target Tissues

The contribution of resveratrol-3-O-sulfate to the sustained biological action of resveratrol is multifaceted. Firstly, its half-life in plasma is significant, ranging from 3.2 to 11.5 hours, allowing for a prolonged presence in the circulatory system. nih.gov This extended circulation time increases the opportunity for it to exert its effects on various tissues.

Secondly, studies have confirmed that resveratrol-3-O-sulfate is not confined to the bloodstream but is distributed to internal organs and tissues, including the liver, heart, and adipose tissue. frontiersin.org Once within the target tissues, these sulfate metabolites may act as a stable, transient pool of the compound. nih.gov It has been proposed that they can be deconjugated (a process mediated by enzymes called sulfatases) back into the active parent molecule, resveratrol, directly within the cells. nih.govresearchgate.net This intracellular regeneration provides a mechanism for localized and sustained delivery of active resveratrol, contributing significantly to its in vivo efficacy. nih.govresearchgate.net

Furthermore, resveratrol-3-O-sulfate can exert direct biological effects within these tissues. For example, in the intestines, resveratrol-3-O-sulfate was found to increase the expression of tight junction proteins and mucins, suggesting it is a critical functional component in resveratrol's ability to regulate gut barrier function. nih.gov This demonstrates that the metabolite itself can be the active agent, providing sustained biological effects independent of its conversion back to the parent compound.

Advanced Analytical Methodologies for Research Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of resveratrol (B1683913) and its metabolites, including Resveratrol-3-O-Sulfate. nih.govnih.gov Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

A typical HPLC system for analyzing Resveratrol-3-O-Sulfate involves a C18 column, which provides excellent separation for resveratrol and its conjugated metabolites. nih.govnih.gov The separation is achieved through a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve different compounds. Mobile phases commonly consist of a mixture of an aqueous solvent (often containing an acid like formic acid or a salt like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.govresearchgate.net

For instance, one method developed for the analysis of resveratrol metabolites uses a mobile phase consisting of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B). nih.govnih.govresearchgate.net Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, with a monitoring wavelength set around 306 nm or 325 nm, where stilbenes like resveratrol and its sulfates exhibit strong absorbance. nih.govnih.govglobalresearchonline.net The retention time for resveratrol sulfate (B86663) under specific conditions has been reported to be approximately 4.9 minutes, with a total run time of 12 minutes. nih.govnih.gov

Table 1: Example HPLC Parameters for Resveratrol Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase A | 0.1% (v/v) formic acid in water | nih.govnih.gov |

| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile | nih.govnih.gov |

| Flow Rate | 0.25 mL/min | nih.govnih.gov |

| Detection | UV at 325 nm | nih.gov |

| Retention Time (Resveratrol Sulfate) | ~4.9 minutes | nih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches

To overcome the limitations of UV detection, particularly in complex biological samples, HPLC is often coupled with mass spectrometry (MS). mdpi.com Tandem mass spectrometry (MS/MS) provides a higher degree of specificity and sensitivity, making it the gold standard for the quantification of resveratrol metabolites. psu.edunih.gov

In LC-MS/MS analysis of Resveratrol-3-O-Sulfate, a turbo ion spray interface is typically used, operating in the negative ion mode, which is optimal for detecting sulfated compounds. nih.govnih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. For resveratrol sulfate, the transition commonly monitored is m/z 307 → 227, which corresponds to the loss of the sulfate group (SO₃) from the deprotonated molecule [M-H]⁻. nih.govpsu.edu This specific transition allows for highly selective quantification, minimizing interference from other compounds in the matrix.

Table 2: MS/MS Parameters for Resveratrol-3-O-Sulfate Detection

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Negative Ion Electrospray (ESI-) | nih.govnih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | psu.edu |

| Precursor Ion (Q1) [M-H]⁻ | m/z 307 | nih.govpsu.edu |

| Product Ion (Q3) | m/z 227 (Resveratrol fragment) | nih.govpsu.edu |

| Collision Gas | Nitrogen | nih.gov |

The pursuit of more comprehensive metabolic profiling has led to the adoption of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole-Orbitrap MS. nih.govdaneshyari.comnih.gov This technology combines the rapid separation power of UHPLC, with run times often under 10 minutes, and the high mass accuracy and resolution of the Orbitrap analyzer. nih.govdaneshyari.com

UHPLC-Q-Orbitrap systems allow for the simultaneous identification and quantification of a wide range of metabolites from a single injection. nih.govdaneshyari.com Operating in full-scan mode, the instrument acquires high-resolution mass data, enabling the determination of the elemental composition of detected ions with high confidence. This is particularly useful for identifying previously undescribed metabolites. nih.gov For targeted quantification of Resveratrol-3-O-Sulfate, the high resolving power (e.g., 70,000 FWHM) allows for the use of very narrow mass windows (e.g., 5 ppm), which dramatically improves selectivity by distinguishing the analyte from isobaric interferences. daneshyari.com

A key challenge in the analysis of resveratrol metabolites is the differentiation of isomers, such as Resveratrol-3-O-Sulfate and Resveratrol-4'-O-Sulfate. Since these isomers have the same mass, MS alone cannot distinguish them. Differentiation relies entirely on chromatographic separation. mdpi.com

Method development for isomer differentiation focuses on optimizing the HPLC or UHPLC conditions. This involves testing different stationary phases (e.g., various C18 chemistries, phenyl-hexyl columns) and fine-tuning the mobile phase composition and gradient profile. The subtle differences in the polarity and three-dimensional structure between the sulfate isomers can lead to different interactions with the stationary phase, resulting in distinct retention times. For example, studies on resveratrol and its various conjugated metabolites have successfully demonstrated separation at different time points using gradient elution on a C18 column, indicating that such methods are capable of resolving isomeric forms. nih.gov

Sample Preparation and Matrix Effects in Research Analysis

The analysis of Resveratrol-3-O-Sulfate in biological matrices like plasma and urine requires an effective sample preparation step to remove proteins and other interfering substances. nih.govmdpi.com Common techniques include protein precipitation and solid-phase extraction (SPE). For resveratrol metabolites, protein precipitation using organic solvents like acetonitrile or a mixture of acetonitrile and methanol is a frequently used method due to its simplicity and effectiveness. nih.govnih.govresearchgate.net One study found that using acetonitrile-methanol was effective for extracting resveratrol metabolites from plasma. nih.gov

Matrix effects are a significant concern in LC-MS analysis, where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.com The evaluation of matrix effects is a critical part of method validation. This is often done by comparing the response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solution. mdpi.com To compensate for matrix effects, strategies such as the use of a stable isotope-labeled internal standard (SIL-IS) or the preparation of calibration curves in a blank matrix (matrix-matched calibration) are employed. nih.govmdpi.com

Validation Parameters for Research Methodologies (Specificity, Selectivity, Accuracy, Precision, Sensitivity)

Analytical methods for quantifying Resveratrol-3-O-Sulfate must be rigorously validated according to guidelines from bodies like the International Conference on Harmonization (ICH) to ensure the reliability of the data. globalresearchonline.netmdpi.com

Specificity and Selectivity : Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components. nih.gov In LC-MS/MS, the high selectivity is achieved by monitoring a specific MRM transition. psu.edu Selectivity is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. nih.gov

Accuracy : Accuracy is the closeness of the measured value to the true value. It is typically determined by performing recovery studies on spiked blank matrix samples at multiple concentration levels (e.g., low, medium, and high). globalresearchonline.net For resveratrol metabolites, method accuracy is often reported to be within 90-112% of the nominal value. nih.govnih.govresearchgate.net

Precision : Precision measures the degree of agreement among individual tests when the method is applied repeatedly. It is expressed as the relative standard deviation (%RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. globalresearchonline.net Validated methods for resveratrol metabolites typically show a precision of <10% RSD. nih.govnih.govresearchgate.net

Sensitivity : The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For resveratrol sulfate, a validated LC-MS/MS method reported an LOQ of 10 ng/mL in dog plasma. nih.govnih.gov

Table 3: Summary of Validation Parameters for Resveratrol Metabolite Quantification

| Parameter | Typical Acceptance Criteria | Reported Value Example (Resveratrol Sulfate) | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.99 | Linear from 10 to 2000 ng/mL | nih.govnih.gov |

| Accuracy (% Recovery) | 85-115% (or 80-120%) | 90-112% | nih.govnih.gov |

| Precision (% RSD) | < 15% (< 20% at LOQ) | < 9% | nih.govnih.gov |

| Selectivity | No significant interference at analyte retention time | No interferences observed in blank plasma | nih.gov |

| LOQ | Defined concentration with acceptable precision/accuracy | 10 ng/mL | nih.gov |

Q & A

Q. What analytical pitfalls arise when comparing Resveratrol-3-O-Sulfate bioactivity across studies?

- Critical Factors :

- Purity : Verify metabolite purity (>95%) via NMR and HPLC to exclude parent compound contamination .

- Solubility : Pre-dissolve in DMSO (≤50 mM) to avoid precipitation in aqueous buffers .

- Cell Permeability : Normalize intracellular concentrations via LC-MS, not extracellular dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.